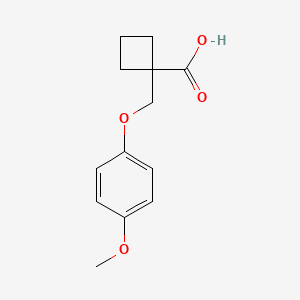
1-((4-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H16O4 It is a derivative of cyclobutanecarboxylic acid, featuring a methoxyphenoxy group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((4-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxyphenol with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-((4-Hydroxyphenoxy)methyl)cyclobutanecarboxylic acid.
Reduction: Formation of 1-((4-Methoxyphenoxy)methyl)cyclobutanemethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with enzymes or receptors, modulating their activity. The cyclobutanecarboxylic acid moiety may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(4-Methoxyphenyl)cyclobutanecarboxylic acid: Lacks the methoxyphenoxy group, making it less complex.
4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid: Contains a cyclopropyl ring instead of a cyclobutane ring.
Uniqueness
1-((4-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid is unique due to its combination of a cyclobutane ring and a methoxyphenoxy group. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1-[(4-methoxyphenoxy)methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O4/c1-16-10-3-5-11(6-4-10)17-9-13(12(14)15)7-2-8-13/h3-6H,2,7-9H2,1H3,(H,14,15) |
InChI Key |
MZBFXNCDNJWSGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2(CCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















